molecular formula C29H34N4O3S B2481108 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-25-6

2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2481108
CAS No.: 1113136-25-6
M. Wt: 518.68
InChI Key: HOOZYEJJRZHSFI-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that features a quinazoline core, an indole moiety, and various alkyl and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Quinazoline core synthesis: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling reactions: The indole and quinazoline intermediates are then coupled using appropriate linkers and reagents, such as thiols and alkyl halides, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole and quinazoline rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. Generally, compounds with indole and quinazoline moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)ethan-1-ol
  • 3-(1H-indol-3-yl)isoindolin-1-one
  • 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide

Uniqueness

The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of indole, quinazoline, and sulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S/c1-17(2)12-13-33-28(36)22-11-10-20(27(35)30-15-18(3)4)14-24(22)32-29(33)37-16-25(34)26-19(5)31-23-9-7-6-8-21(23)26/h6-11,14,17-18,31H,12-13,15-16H2,1-5H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOZYEJJRZHSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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